molecular formula C13H16N4O4S B063643 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester CAS No. 178879-98-6

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester

Cat. No.: B063643
CAS No.: 178879-98-6
M. Wt: 324.36 g/mol
InChI Key: WEDRPWBCHPXYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester, also known as MPSES, is a chemical compound that belongs to the class of pyrazole derivatives. MPSES has been widely studied due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester is not yet fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5). This compound has also been reported to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to reduce the activity of COX-2. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been reported to inhibit platelet aggregation and to improve endothelial function.

Advantages and Limitations for Lab Experiments

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability and solubility in various solvents. This compound has also been reported to exhibit low toxicity and good bioavailability. However, some limitations of this compound include its relatively high cost and the lack of a complete understanding of its mechanism of action.

Future Directions

There are several future directions for the research on 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester. One potential direction is to investigate the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Another direction is to explore the potential use of this compound as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Finally, the development of new synthetic methods for this compound and its analogs may lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of 1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester involves the reaction between 1-methyl-3-pyridinylamine and 1H-pyrazole-4-carboxylic acid, followed by the addition of ethyl chloroformate and sulfonyl chloride. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of this compound.

Scientific Research Applications

1H-Pyrazole-4-carboxylic acid, 1-methyl-3-((methyl-3-pyridinylamino)sulfonyl)-, ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-platelet activities. This compound has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Properties

178879-98-6

Molecular Formula

C13H16N4O4S

Molecular Weight

324.36 g/mol

IUPAC Name

ethyl 1-methyl-3-[methyl(pyridin-3-yl)sulfamoyl]pyrazole-4-carboxylate

InChI

InChI=1S/C13H16N4O4S/c1-4-21-13(18)11-9-16(2)15-12(11)22(19,20)17(3)10-6-5-7-14-8-10/h5-9H,4H2,1-3H3

InChI Key

WEDRPWBCHPXYQQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C

Canonical SMILES

CCOC(=O)C1=CN(N=C1S(=O)(=O)N(C)C2=CN=CC=C2)C

178879-98-6

synonyms

ethyl 1-methyl-3-(methyl-pyridin-3-yl-sulfamoyl)pyrazole-4-carboxylate

Origin of Product

United States

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